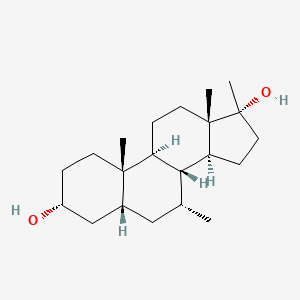
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play various roles in biological systems, including as hormones and signaling molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steroid compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups at specific positions. Common methods include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Cyclization Reactions: These are used to form the characteristic ring structure of steroids.
Functional Group Interconversions: These are used to modify existing functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of steroid compounds often involves microbial transformation, where microorganisms are used to convert precursor molecules into the desired steroid. This method is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific functional groups and positions involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how steroids interact with enzymes and other proteins.
Medicine
Drug Development: Used in the development of steroid-based medications.
Therapeutic Applications: Potential use in treating hormonal imbalances and other conditions.
Industry
Agriculture: Used in the development of growth-promoting agents for livestock.
Cosmetics: Incorporated into formulations for skin care products.
Mecanismo De Acción
The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved can vary depending on the specific steroid and its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A naturally occurring steroid hormone.
Dihydrotestosterone: A more potent derivative of testosterone.
Estradiol: A primary female sex hormone.
Uniqueness
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol may have unique properties due to its specific functional groups and stereochemistry, which can affect its biological activity and interactions with receptors.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(3R,5R,7R,8R,9S,10S,13S,14S,17R)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |
Clave InChI |
ZWQUPIDNCOVROC-WSGLSMIWSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@]([C@]4(CC3)C)(C)O)C)O |
SMILES canónico |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















